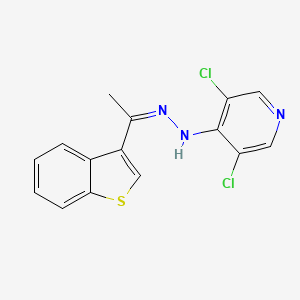![molecular formula C15H12N2OS B5350027 5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5350027.png)
5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the oxadiazole family, which has shown promising results in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting specific enzymes or proteins involved in cellular processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, this compound can reduce inflammation and pain. Similarly, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, this compound can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It can also induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been reported to have low toxicity in normal cells, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. This compound has been found to be effective at low concentrations, making it a cost-effective option for screening assays. Furthermore, it has been reported to have low toxicity in normal cells, which is an important consideration for drug development. However, one of the limitations of using this compound is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability.
Future Directions
There are several future directions for research on 5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole. One area of interest is the development of new drugs based on this compound. Several studies have shown that it has potential as an anticancer, anti-inflammatory, and antimicrobial agent. Furthermore, it has been found to be effective against drug-resistant bacteria, making it a potential candidate for the development of new antibiotics. Another area of interest is the elucidation of its mechanism of action. Further studies are needed to understand how this compound interacts with specific enzymes and proteins in cells. Additionally, the development of new synthetic methods for this compound could improve its solubility and bioavailability, making it a more viable option for drug development.
Synthesis Methods
The synthesis of 5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole involves the reaction between 2-(methylthio)benzoic acid hydrazide and benzoyl chloride in the presence of a base. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. This method has been reported in several scientific papers, and it has been found to be efficient and reproducible.
Scientific Research Applications
5-[2-(methylthio)phenyl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Several studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and kill bacteria. Furthermore, it has been found to be effective against drug-resistant strains of bacteria, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
5-(2-methylsulfanylphenyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-13-10-6-5-9-12(13)15-16-14(17-18-15)11-7-3-2-4-8-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGUFFUYFWEFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5349962.png)
![2-cyclohexyl-7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349966.png)
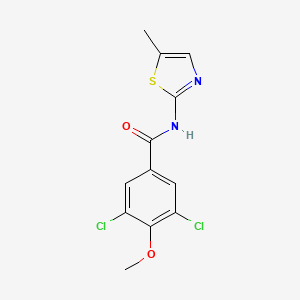
![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)
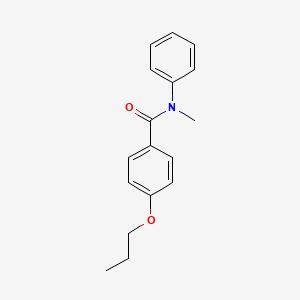
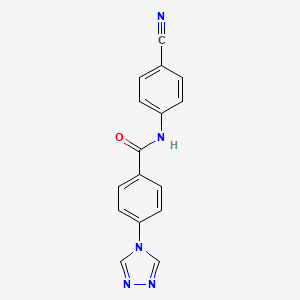
![(2,4-dimethoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350005.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5350010.png)
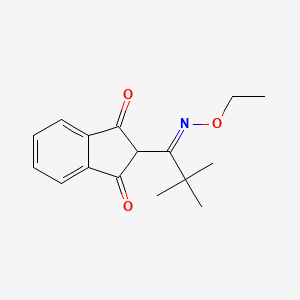
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5350032.png)
![5-chloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5350039.png)
![1-(1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5350052.png)
